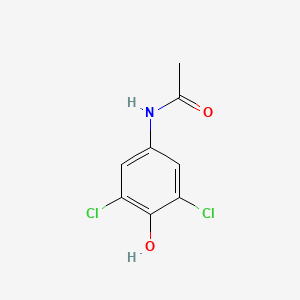

3',5'-Dichloro-4'-hydroxyacetanilide

Description

Significance of Acetamide (B32628) Derivatives in Organic and Medicinal Chemistry Research

Acetamide derivatives are organic compounds containing the acetamide group (CH₃CONH-). This functional group is a cornerstone in the synthesis of a vast array of molecules with diverse applications. google.comnih.gov In medicinal chemistry, the acetamide scaffold is a common feature in many therapeutic agents due to its ability to form hydrogen bonds and interact with biological targets. google.com The structural simplicity and synthetic versatility of acetamides allow for extensive modifications to tune their pharmacological profiles. nih.gov

Numerous acetamide derivatives have been developed and investigated for a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. nih.govchemicalbook.com A prime example is paracetamol (4'-hydroxyacetanilide), one of the most widely used analgesic and antipyretic drugs globally, which highlights the therapeutic potential inherent in the acetamide structure. chemicalbook.combiosynth.com The exploration of novel acetamide derivatives continues to be an active area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity. nih.gov

The Role of Halogenation in Modulating Molecular Properties: A Focus on Phenolic Acetamides

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a compound. nih.gov In the context of phenolic acetamides, the addition of halogens to the phenyl ring can significantly influence factors such as:

Lipophilicity: Halogens, particularly chlorine and bromine, increase the lipophilicity (fat-solubility) of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its ability to cross biological membranes.

Electronic Effects: Halogens are electron-withdrawing groups, which can alter the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group. This can impact the compound's binding affinity to target proteins and its metabolic stability. chemicalbook.com

Bioactivity: The introduction of halogens can lead to profound changes in the biological activity of the parent compound. For instance, halogenation can enhance the potency of a drug, alter its mechanism of action, or introduce new biological activities. nih.gov In some cases, halogenation is critical for the therapeutic effect of a molecule. nih.gov

Research on halogenated phenolic acetamides has demonstrated that the position and nature of the halogen substituent are crucial determinants of their pharmacological effects. chemicalbook.com

Current Research Landscape and Academic Relevance of 3',5'-Dichloro-4'-hydroxyacetanilide

3',5'-Dichloro-4'-hydroxyacetanilide, a di-chlorinated derivative of 4'-hydroxyacetanilide, has emerged as a compound of interest in scientific research. Its structure, featuring two chlorine atoms flanking the hydroxyl group on the phenyl ring, makes it a valuable tool for studying the structure-activity relationships of phenolic acetamides. chemicalbook.com

Current research involving this compound primarily focuses on its biochemical and pharmacological properties. It has been synthesized and studied as part of a series of 3,5-disubstituted analogues of paracetamol to investigate the influence of substituents on analgesic activity and cytotoxicity. chemicalbook.com Specifically, the electron-withdrawing nature of the chlorine atoms in 3',5'-Dichloro-4'-hydroxyacetanilide has been shown to decrease its capacity to inhibit cyclooxygenase (COX) enzymes compared to its non-halogenated parent compound, paracetamol. chemicalbook.com

Furthermore, the structural characteristics of 3',5'-Dichloro-4'-hydroxyacetanilide, particularly the presence of a phenolic hydroxyl group and halogen substituents, suggest its potential to interact with biological membranes and enzyme systems. This has led to its investigation in the context of mitochondrial function, specifically as a potential uncoupler of oxidative phosphorylation. nih.gov The study of such compounds contributes to a deeper understanding of cellular bioenergetics and the design of novel chemical probes. While not a marketed pharmaceutical, its role as a research chemical and potential reference standard in analytical studies underscores its academic relevance.

Chemical and Physical Properties of 3',5'-Dichloro-4'-hydroxyacetanilide

| Property | Value |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.06 g/mol |

| CAS Number | 79694-26-1 |

| Appearance | Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis and Chemical Reactions

Another potential synthetic route starts from 3,5-dichloro-4-aminophenol, which can then be acetylated to form the final product. The synthesis of the precursor, 3,5-dichloro-4-aminophenol, can be achieved from 4-aminophenol (B1666318) by chlorination. chemicalbook.com

Chemical reactions involving 3',5'-Dichloro-4'-hydroxyacetanilide would likely involve the functional groups present: the phenolic hydroxyl group, the amide linkage, and the chlorinated aromatic ring. The hydroxyl group can undergo etherification and esterification reactions. The amide bond can be hydrolyzed under acidic or basic conditions. The aromatic ring can potentially undergo further substitution reactions, although the existing substituents will influence the position and feasibility of such reactions.

Mechanism of Action and Biological Activity

The biological activity of 3',5'-Dichloro-4'-hydroxyacetanilide has been investigated, particularly in comparison to its parent compound, paracetamol.

One of the key mechanisms of action studied is its effect on cyclooxygenase (COX) enzymes. Research on 3,5-disubstituted analogues of paracetamol has shown that electron-withdrawing substituents, such as the two chlorine atoms in 3',5'-Dichloro-4'-hydroxyacetanilide, decrease the inhibitory capacity against mouse brain cyclooxygenase when compared to paracetamol. chemicalbook.com This suggests a reduced analgesic and anti-inflammatory potential via this pathway.

Another area of investigation is its potential role as an uncoupler of oxidative phosphorylation. nih.gov Uncouplers are compounds that disrupt the link between electron transport and ATP synthesis in mitochondria, leading to a dissipation of the proton gradient across the inner mitochondrial membrane. nih.gov Weakly acidic phenols with bulky, hydrophobic, and electron-withdrawing groups are known to exhibit potent uncoupling activity. nih.gov The structure of 3',5'-Dichloro-4'-hydroxyacetanilide fits this profile, suggesting it may act as a protonophore, transporting protons across the mitochondrial membrane and thereby uncoupling respiration from ATP production.

Applications in Scientific Research

3',5'-Dichloro-4'-hydroxyacetanilide serves as a valuable tool in several areas of scientific inquiry:

Structure-Activity Relationship (SAR) Studies: As a halogenated analogue of paracetamol, it is used in SAR studies to understand how the number and position of halogen substituents influence the biological activity and toxicity of phenolic acetamides. chemicalbook.com The comparison of its properties with other 3,5-disubstituted analogues provides insights into the electronic and steric requirements for interaction with biological targets like COX enzymes. chemicalbook.com

Biochemical Assays: Due to its potential to act as an uncoupler of oxidative phosphorylation, it can be used in biochemical assays to study mitochondrial function and cellular bioenergetics. nih.gov By observing the effects of this compound on respiration rates and ATP synthesis, researchers can probe the mechanisms of mitochondrial coupling and the effects of chemical agents on these processes.

Reference Standard: Although not explicitly stated in the provided results for this specific compound, analogous chemical structures are often used as reference standards in analytical chemistry. guidechem.com For example, in the analysis of pharmaceutical preparations or biological samples, a certified reference material of 3',5'-Dichloro-4'-hydroxyacetanilide could be used for the identification and quantification of this compound or related impurities.

Properties

CAS No. |

79694-26-1 |

|---|---|

Molecular Formula |

C8H7Cl2NO2 |

Molecular Weight |

220.05 g/mol |

IUPAC Name |

N-(3,5-dichloro-4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H7Cl2NO2/c1-4(12)11-5-2-6(9)8(13)7(10)3-5/h2-3,13H,1H3,(H,11,12) |

InChI Key |

METFEORCOGUCCZ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=C(C(=C1)Cl)O)Cl |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)Cl)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 ,5 Dichloro 4 Hydroxyacetanilide

Established Synthetic Pathways to 3',5'-Dichloro-4'-hydroxyacetanilide

The synthesis of 3',5'-Dichloro-4'-hydroxyacetanilide is primarily achieved through multi-step processes that build upon readily available precursors. These methods focus on the strategic introduction of chloro and acetamido functionalities onto a phenolic core.

Multi-Step Synthesis Approaches for Dichlorinated Hydroxyacetanilide Scaffolds

The construction of the 3',5'-Dichloro-4'-hydroxyacetanilide scaffold typically commences with a suitably substituted benzene (B151609) ring, followed by a sequence of reactions to introduce the necessary functional groups. A common and logical starting material is 4-aminophenol (B1666318). One plausible synthetic route involves the acetylation of 4-aminophenol to form 4-hydroxyacetanilide (paracetamol). This intermediate is then subjected to chlorination. The hydroxyl and acetamido groups are ortho-, para-directing, and activating, which would direct the incoming electrophiles (chlorine) to the positions ortho to the hydroxyl group (positions 3 and 5).

Another potential pathway begins with the chlorination of phenol (B47542) to yield 2,4-dichlorophenol. This intermediate can then be nitrated at the position para to the hydroxyl group, followed by reduction of the nitro group to an amine, and subsequent acetylation to yield the final product. However, controlling the regioselectivity of the nitration step can be challenging.

A more direct and widely referenced method involves the direct chlorination of 4-hydroxyacetanilide. This approach is efficient as it builds upon a commercially available and inexpensive starting material. The key transformation is the electrophilic aromatic substitution where 4-hydroxyacetanilide reacts with a chlorinating agent.

Optimization of Reaction Conditions and Yields in 3',5'-Dichloro-4'-hydroxyacetanilide Synthesis

The optimization of the synthesis of 3',5'-Dichloro-4'-hydroxyacetanilide is crucial for maximizing yield and purity while minimizing side reactions. Key parameters that are often adjusted include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.

For the direct chlorination of 4-hydroxyacetanilide, various chlorinating agents can be employed. The use of hydrochloric acid and hydrogen peroxide in a suitable solvent is a common method. The reaction proceeds through the in-situ generation of an electrophilic chlorine species. The optimization of this reaction involves controlling the stoichiometry of the reactants to ensure dichlorination occurs without leading to further substitution or degradation of the starting material.

A study on the synthesis of related dichlorinated compounds has shown that the choice of solvent significantly impacts the reaction outcome. For instance, using acetic acid as a solvent can facilitate the reaction and aid in the isolation of the product. The reaction temperature is also a critical factor; lower temperatures are generally preferred to control the exothermicity of the reaction and to prevent the formation of undesired byproducts.

| Parameter | Condition | Effect on Yield and Purity |

| Chlorinating Agent | HCl/H₂O₂ | Effective for dichlorination, requires careful control of stoichiometry. |

| Solvent | Acetic Acid | Facilitates the reaction and product isolation. |

| Temperature | Low to ambient | Minimizes byproduct formation and controls reaction rate. |

| Reaction Time | Monitored (e.g., by TLC) | Ensures complete conversion of the starting material without product degradation. |

Derivatization Strategies for 3',5'-Dichloro-4'-hydroxyacetanilide

The presence of three reactive sites—the phenolic hydroxyl group, the acetanilide (B955) nitrogen, and the aromatic ring—makes 3',5'-Dichloro-4'-hydroxyacetanilide a versatile scaffold for chemical derivatization.

Regioselective Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification due to its acidity and nucleophilicity. Etherification and esterification are the most common transformations.

Etherification: The hydroxyl group can be readily converted to an ether by reaction with an alkyl halide or sulfate (B86663) in the presence of a base (Williamson ether synthesis). The choice of base and solvent is critical to ensure regioselectivity and prevent side reactions at the acetanilide nitrogen. For instance, using a mild base like potassium carbonate can favor O-alkylation.

Esterification: Acylation of the hydroxyl group to form esters can be achieved using acyl chlorides or anhydrides in the presence of a base catalyst such as pyridine (B92270) or triethylamine. This reaction is typically high-yielding and proceeds under mild conditions.

Functionalization at the Acetanilide Nitrogen and Aromatic Ring

While the phenolic hydroxyl group is the most reactive site, the acetanilide nitrogen and the aromatic ring can also be functionalized, albeit under more specific conditions.

Acetanilide Nitrogen: The N-H bond of the acetanilide can undergo deprotonation with a strong base, followed by reaction with an electrophile. However, this requires harsher conditions compared to the modification of the phenolic hydroxyl group. N-alkylation or N-acylation can be achieved, but careful control is needed to avoid competing reactions.

Aromatic Ring: Further electrophilic substitution on the aromatic ring is generally difficult due to the presence of two deactivating chloro substituents and the already substituted nature of the ring. However, under forcing conditions, it might be possible to introduce other functional groups. Conversely, the chloro substituents could potentially undergo nucleophilic aromatic substitution, although this would require a strong nucleophile and harsh reaction conditions.

Green Chemistry Principles in the Synthesis of Halogenated Acetamide (B32628) Compounds

The principles of green chemistry are increasingly being applied to the synthesis of halogenated compounds to minimize environmental impact and improve safety. For the synthesis of 3',5'-Dichloro-4'-hydroxyacetanilide and related compounds, several green chemistry strategies can be considered.

Use of Safer Solvents: Replacing traditional volatile organic solvents like dichloromethane (B109758) or chloroform (B151607) with greener alternatives such as water, ethanol, or acetic acid can significantly reduce the environmental footprint of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. The direct chlorination of 4-hydroxyacetanilide generally has a good atom economy.

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts can reduce waste. For chlorination reactions, exploring catalytic systems that can generate the active chlorine species in situ from a benign source like sodium chloride would be a significant green improvement.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Optimizing reaction conditions to minimize heating or cooling requirements is a crucial aspect of green synthesis design.

| Green Chemistry Principle | Application in Synthesis of Halogenated Acetamides |

| Safer Solvents | Utilizing water or acetic acid instead of chlorinated solvents. |

| Atom Economy | Favoring direct substitution reactions over multi-step routes with protecting groups. |

| Catalysis | Developing catalytic chlorination systems to replace stoichiometric reagents. |

| Energy Efficiency | Optimizing reactions to proceed at or near room temperature. |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 ,5 Dichloro 4 Hydroxyacetanilide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

For instance, in related acetanilide (B955) derivatives, the methyl protons of the acetyl group typically appear as a singlet in the upfield region of the ¹H NMR spectrum. rsc.org Protons on the aromatic ring will exhibit chemical shifts influenced by the positions of the chloro, hydroxyl, and acetamido substituents. iucr.orgjocpr.com The two equivalent aromatic protons (H-2' and H-6') in the symmetrical 3',5'-dichloro-4'-hydroxyphenyl ring are expected to appear as a singlet in the aromatic region. The chemical shift of the phenolic hydroxyl proton and the amide proton can vary depending on the solvent and concentration and often appear as broad singlets. jocpr.com

The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acetamido group is expected at a downfield chemical shift. The aromatic carbons will have shifts determined by the attached functional groups, with the carbon bearing the hydroxyl group (C-4') and the carbons bearing the chlorine atoms (C-3' and C-5') being significantly affected. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3',5'-Dichloro-4'-hydroxyacetanilide (Note: These are estimated values based on analogous compounds and general substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.1 | ~24 |

| C=O | - | ~169 |

| Aromatic H (H-2', H-6') | ~7.5 | - |

| Aromatic C (C-1') | - | ~135 |

| Aromatic C (C-2', C-6') | - | ~123 |

| Aromatic C (C-3', C-5') | - | ~125 |

| Aromatic C (C-4') | - | ~150 |

| -NH | ~9.5 | - |

| -OH | ~9.8 | - |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. These techniques are particularly sensitive to the types of chemical bonds present and their environment, including hydrogen bonding interactions.

The FTIR spectrum of 3',5'-Dichloro-4'-hydroxyacetanilide is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be attributable to the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the amide group is also expected in this region, typically around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide I band would appear as a strong absorption at approximately 1650-1670 cm⁻¹. Aromatic C-C stretching vibrations are expected in the 1400-1600 cm⁻¹ region, while C-Cl stretching vibrations would be observed at lower wavenumbers. scispace.comnih.gov

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For 3',5'-Dichloro-4'-hydroxyacetanilide, the symmetric breathing modes of the aromatic ring and the C-Cl symmetric stretches are expected to be prominent in the Raman spectrum. nih.govresearchgate.net

Table 2: Expected Vibrational Frequencies for 3',5'-Dichloro-4'-hydroxyacetanilide

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (phenolic) | 3200-3500 (broad) | Weak |

| N-H Stretch (amide) | ~3300 | Weak |

| C-H Stretch (aromatic) | 3000-3100 | Strong |

| C-H Stretch (methyl) | 2850-3000 | Strong |

| C=O Stretch (Amide I) | 1650-1670 (strong) | Moderate |

| N-H Bend (Amide II) | 1550-1620 | Weak |

| C-C Stretch (aromatic) | 1400-1600 | Strong |

| C-Cl Stretch | 600-800 | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

For 3',5'-Dichloro-4'-hydroxyacetanilide (C₈H₇Cl₂NO₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The most abundant molecular ion peak would correspond to the molecule containing two ³⁵Cl isotopes.

The fragmentation of 3',5'-Dichloro-4'-hydroxyacetanilide under electron ionization would likely proceed through several key pathways. A common fragmentation for acetanilides is the cleavage of the amide bond. Loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion would lead to the formation of a 3,5-dichloro-4-aminophenol radical cation. Another likely fragmentation is the cleavage of the N-C bond to generate an acetyl cation ([CH₃CO]⁺) at m/z 43 and a 3,5-dichloro-4-hydroxyphenylaminyl radical. The dichlorinated aromatic ring itself can undergo fragmentation, although it is generally more stable. For comparison, the mass spectrum of 3,5-Dichloro-4-hydroxybenzoic acid shows a strong molecular ion peak and fragments corresponding to the loss of hydroxyl and carboxyl groups. nist.gov

Table 3: Predicted Key Mass Spectral Fragments for 3',5'-Dichloro-4'-hydroxyacetanilide

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

| 203 | Molecular Ion [M]⁺ | [C₈H₇Cl₂NO₂]⁺ |

| 161 | [M - CH₂CO]⁺ | [C₆H₅Cl₂NO]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

In the crystal structure of N-(3-Chloro-4-hydroxyphenyl)acetamide, the acetamide (B32628) substituent is twisted out of the plane of the phenyl ring. iucr.orgresearchgate.net A similar non-planar conformation is expected for 3',5'-Dichloro-4'-hydroxyacetanilide due to steric hindrance between the ortho substituents and the amide group.

The crystal packing is dominated by hydrogen bonding. In N-(3-Chloro-4-hydroxyphenyl)acetamide, each molecule participates in hydrogen bonds through both the amide (N-H) and hydroxyl (O-H) groups, with the carbonyl oxygen acting as a hydrogen bond acceptor. iucr.orgresearchgate.net This extensive hydrogen-bonding network dictates the supramolecular architecture of the crystal. It is anticipated that 3',5'-Dichloro-4'-hydroxyacetanilide would exhibit a similar hydrogen-bonding motif, forming chains or sheets within the crystal lattice. The chlorine atoms are generally not involved in strong hydrogen bonding. iucr.orgresearchgate.net

Table 4: Crystallographic Data for the Analogous Compound N-(3-Chloro-4-hydroxyphenyl)acetamide researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.0264 (4) |

| b (Å) | 11.6750 (6) |

| c (Å) | 9.1911 (5) |

| V (ų) | 861.28 (8) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. The chromophore in 3',5'-Dichloro-4'-hydroxyacetanilide is the substituted benzene (B151609) ring.

The UV-Vis spectrum is expected to show absorption bands characteristic of a phenolic compound. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The hydroxyl and acetamido groups are auxochromes that can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. The chlorine atoms can also influence the electronic transitions. In a study of a Fe(III) complex with N-(4-hydroxyphenyl) acetamide, the free ligand showed an absorption maximum around 248 nm. openaccessjournals.com It is expected that the additional chlorine substituents in 3',5'-Dichloro-4'-hydroxyacetanilide would lead to a slight bathochromic shift of the absorption maxima compared to the parent acetanilide. The exact position of the absorption bands would also be sensitive to the pH of the solution, as deprotonation of the phenolic hydroxyl group would alter the electronic structure of the chromophore.

Table 5: Estimated UV-Vis Absorption Maxima for 3',5'-Dichloro-4'-hydroxyacetanilide in a Neutral Solvent

| Transition | Estimated λmax (nm) |

| π → π | ~250-260 |

| n → π | ~280-290 |

Computational and Theoretical Chemistry Studies on 3 ,5 Dichloro 4 Hydroxyacetanilide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and the optimization of its geometry. By approximating the many-electron system's energy as a functional of the electron density, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict molecular properties with a good balance of accuracy and computational cost. orientjchem.orgresearchgate.net For 3',5'-Dichloro-4'-hydroxyacetanilide, DFT calculations are crucial for determining bond lengths, bond angles, and dihedral angles, which define its three-dimensional shape.

Theoretical calculations for analogous compounds, such as other dichlorinated phenols, have demonstrated the reliability of DFT in predicting geometries that are in good agreement with experimental data from techniques like X-ray crystallography. nih.gov For instance, in a study on 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations using the B3LYP/6-311+G(d,p) method provided detailed bond lengths and angles. scirp.orgbioone.org Similar calculations for 3',5'-Dichloro-4'-hydroxyacetanilide would reveal the precise geometry of the phenyl ring, the orientation of the acetamide (B32628) group, and the positions of the chlorine and hydroxyl substituents.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Phenol Analog

This table presents representative data for a related compound, 2,6-dichloro-4-fluoro phenol, calculated using the DFT/B3LYP/6-311+G(d,p) method, to illustrate the type of information obtained from such studies.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.401 | C2-C1-C6: 117.074 |

| C1-O7 | 1.3487 | C2-C1-O7: 123.6347 |

| C2-C3 | 1.3887 | C1-C2-C3: 122.6242 |

| C2-Cl8 | 1.7602 | C1-C2-Cl8: 117.8555 |

| C4-F10 | 1.3489 | C3-C4-F10: 119.0016 |

Data adapted from a study on 2,6-dichloro-4-fluoro phenol. scirp.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. acs.org

For 3',5'-Dichloro-4'-hydroxyacetanilide, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, as well as the nitrogen of the acetamide group. The LUMO is likely distributed over the aromatic ring and the carbonyl group. In a study on novel dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives, a compound with a HOMO-LUMO gap of 3.9638 eV was identified as having high chemical reactivity. researchgate.net Analysis of similar aromatic compounds shows that the presence of electron-withdrawing groups like chlorine can influence the energies of these orbitals. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Dichlorinated Aromatic Compound

This table provides an example of HOMO-LUMO energy values calculated for a related dichlorinated compound to illustrate the outputs of such an analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.79 |

| Energy Gap (ΔE) | 4.06 |

Illustrative data based on calculations for similar compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral potential. acs.org

For 3',5'-Dichloro-4'-hydroxyacetanilide, the MEP surface would show a significant negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making them likely sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group and the N-H group would exhibit positive potential, indicating their role as hydrogen bond donors. The chlorine atoms, due to their electronegativity, would also influence the charge distribution on the aromatic ring. In studies of similar molecules, MEP analysis has been instrumental in identifying the most reactive sites for intermolecular interactions. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful methods for investigating non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial in chemical and biological systems.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and bonds. The presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature and strength of the bond. orientjchem.org

NBO analysis, on the other hand, examines the interactions between filled (donor) and empty (acceptor) orbitals. This method provides a "natural Lewis structure" representation and quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, which is a measure of the interaction strength. scirp.org For 3',5'-Dichloro-4'-hydroxyacetanilide, NBO analysis would be particularly useful for quantifying the strength of intramolecular hydrogen bonds (e.g., between the hydroxyl group and an adjacent chlorine atom) and intermolecular hydrogen bonds in dimers or solvated forms. nih.gov Studies on similar halogenated systems have utilized QTAIM and NBO to characterize halogen bonding and other weak interactions. orientjchem.orgnih.gov

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions

This table exemplifies the type of data generated from an NBO analysis for a molecule with hydrogen bonding capabilities, showing the stabilization energies (E(2)) for key interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) of Carbonyl | σ(N-H) | ~5.0 |

| LP(O) of Hydroxyl | σ(C-Cl) | ~1.5 |

| LP(Cl) | σ*(C-C) of ring | ~0.8 |

Illustrative data representing typical interaction energies in related systems.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface and identify stable conformations and the transitions between them. nih.gov

For 3',5'-Dichloro-4'-hydroxyacetanilide, MD simulations in a solvent like water would reveal how the molecule interacts with surrounding water molecules through hydrogen bonding. thermofisher.com These simulations can calculate properties such as the radial distribution function to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute. Furthermore, the conformational landscape of the acetamide group's rotation relative to the phenyl ring can be explored, identifying the most energetically favorable orientations. Such simulations are computationally intensive but provide a level of detail that static quantum chemical calculations cannot. researchgate.net Studies on phenolic compounds in aqueous solutions have effectively used MD to understand solvation and hydrogen bonding patterns. thermofisher.com

Molecular Docking Investigations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. sigmaaldrich.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. The process involves sampling various conformations of the ligand within the binding site of the receptor and then scoring these poses using a scoring function that estimates the binding affinity. nih.gov

For 3',5'-Dichloro-4'-hydroxyacetanilide, molecular docking could be used to investigate its potential interactions with various biological targets. For example, as an analogue of paracetamol (4'-hydroxyacetanilide), its interaction with cyclooxygenase (COX) enzymes could be explored. Docking studies would predict the binding mode, identifying key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the enzyme's active site. A study on a novel compound designed from celecoxib (B62257) and paracetamol used molecular docking to show its interaction with key residues in COX enzymes. Similarly, docking 3',5'-Dichloro-4'-hydroxyacetanilide into relevant protein structures would provide hypotheses about its potential biological activity and targets. acs.org

Table 4: Example of Molecular Docking Results for a Ligand in a Protein Active Site

This table presents a hypothetical summary of results from a molecular docking study, illustrating the types of interactions and scoring that are typically reported.

| Parameter | Value/Description |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond with Ser530 (hydroxyl group), Pi-Alkyl with Val523, Halogen bond with Leu352 |

This data is illustrative and based on typical results from molecular docking studies of similar compounds.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, such as its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. While there is often a systematic overestimation of the frequencies, scaling factors can be applied to achieve good agreement with experimental spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands.

For 3',5'-Dichloro-4'-hydroxyacetanilide, DFT calculations could predict the vibrational frequencies for the stretching and bending modes of its functional groups, including the O-H, N-H, C=O, C-N, C-Cl, and aromatic C-H bonds. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. researchgate.net Such theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Investigation of Chemical Reactivity and Reaction Mechanisms of 3 ,5 Dichloro 4 Hydroxyacetanilide

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The reactivity of the aromatic ring in 3',5'-Dichloro-4'-hydroxyacetanilide towards electrophiles is governed by the electronic effects of its three substituents: a hydroxyl group (-OH), an acetamido group (-NHCOCH₃), and two chlorine atoms (-Cl). The interplay of these groups determines the rate of reaction and the position (regioselectivity) of substitution.

The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are powerful activating groups. libretexts.org They donate electron density to the benzene (B151609) ring through resonance (pi-donation), increasing its nucleophilicity and making it more susceptible to attack by electrophiles. masterorganicchemistry.com Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.com

Conversely, the chlorine atoms (-Cl) are deactivating groups due to their strong electron-withdrawing inductive effect. uci.edu However, they are also considered ortho, para-directors because their ability to donate a lone pair of electrons via resonance can stabilize the cationic intermediate (arenium ion) formed during substitution at these positions. masterorganicchemistry.comuci.edu

In 3',5'-Dichloro-4'-hydroxyacetanilide, the C4 position holds the hydroxyl group, C1 the acetamido group, and C3 and C5 the chlorine atoms. The C2 and C6 positions are the only available sites for substitution. The directing effects of the substituents converge on these two positions.

The hydroxyl group at C4 strongly directs incoming electrophiles to its ortho positions, C3 and C5. However, these positions are already occupied by chlorine.

The acetamido group at C1 directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4), which is occupied by the hydroxyl group.

The chlorine atoms at C3 and C5 direct to their ortho positions (C2, C4, and C6) and their para positions (C6 and C2, respectively).

The combined influence overwhelmingly favors substitution at the C2 and C6 positions. The powerful activating nature of the hydroxyl and acetamido groups overrides the deactivating effect of the halogens, making the ring more reactive than benzene itself at these specific sites. libretexts.org Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are predicted to yield 2-substituted or 2,6-disubstituted products.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -NHCOCH₃ (Acetamido) | C1 | Resonance Donating (+R) > Inductive Withdrawing (-I) | Activating | Ortho, Para (to C2, C6, C4) |

| -OH (Hydroxyl) | C4 | Resonance Donating (+R) > Inductive Withdrawing (-I) | Strongly Activating | Ortho (to C3, C5) |

| -Cl (Chloro) | C3, C5 | Inductive Withdrawing (-I) > Resonance Donating (+R) | Deactivating | Ortho, Para (to C2, C4, C6) |

Nucleophilic Substitution at the Acyl Carbon and Phenolic Hydroxyl Moiety

Nucleophilic substitution reactions on 3',5'-Dichloro-4'-hydroxyacetanilide can occur at two primary sites: the electrophilic acyl carbon of the amide group and, under specific conditions, the phenolic hydroxyl group.

Acyl Carbon: The carbonyl carbon of the acetamido group is electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a two-step nucleophilic acyl substitution mechanism. libretexts.org First, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl group reforms by eliminating the leaving group. In this molecule, the leaving group would be the 3,5-dichloro-4-hydroxyanilino moiety. The stability of this leaving group influences the reaction rate. This pathway is fundamental to the hydrolysis of the amide, as discussed in section 5.4.

Phenolic Hydroxyl Moiety: The oxygen atom of the phenolic hydroxyl group is nucleophilic due to its lone pairs of electrons. It can participate in reactions such as ether synthesis (e.g., Williamson ether synthesis) if first deprotonated by a suitable base to form a more potent phenoxide nucleophile. The resulting phenoxide can then attack an alkyl halide. Direct nucleophilic substitution to replace the hydroxyl group is generally difficult on an aromatic ring. However, it can be converted into a better leaving group, such as a tosylate or triflate, to facilitate substitution by strong nucleophiles under specific catalytic conditions.

Oxidative Reactivity and Potential Quinone Imine Formation Pathways

Phenolic compounds, particularly those with electron-donating groups, are susceptible to oxidation. 3',5'-Dichloro-4'-hydroxyacetanilide is structurally related to acetaminophen (B1664979), a compound known to be metabolized by cytochrome P450 enzymes into a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov This highly electrophilic species is responsible for hepatotoxicity at high doses. nih.gov

A similar oxidative pathway is plausible for 3',5'-Dichloro-4'-hydroxyacetanilide. The oxidation process would involve the removal of two electrons and a proton from the phenolic ring system. This bioactivation can convert the relatively stable phenol (B47542) into a highly reactive quinone imine. Quinone imines are potent Michael acceptors, making them reactive towards biological nucleophiles like glutathione (B108866) (GSH) or the sulfhydryl groups on proteins. researchgate.net

The presence of two chlorine atoms on the ring is expected to influence this process. The electron-withdrawing nature of chlorine atoms can increase the oxidation potential of the phenol, potentially making it more difficult to oxidize compared to acetaminophen. However, if formed, the resulting 2,6-dichloro-N-acetyl-p-benzoquinone imine would be highly electrophilic, and its reactivity could be modulated by the electronic effects of the chlorine substituents.

| Step | Description | Reactant | Key Intermediate | Product |

|---|---|---|---|---|

| 1 | Oxidation (e.g., by Cytochrome P450) | 3',5'-Dichloro-4'-hydroxyacetanilide | Radical Cation | 2,6-Dichloro-N-acetyl-p-benzoquinone imine |

| 2 | Nucleophilic Conjugation | Quinone Imine + Nucleophile (e.g., GSH) | Tetrahedral Intermediate | Glutathione Adduct |

Hydrolytic Stability of the Amide Linkage Under Varied Conditions

The amide bond in 3',5'-Dichloro-4'-hydroxyacetanilide is relatively stable but can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: When heated with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, the amide undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and elimination of the amine lead to the formation of a carboxylic acid and the protonated amine. The final products are 3,5-dichloro-4-aminophenol (as its ammonium (B1175870) salt) and acetic acid. libretexts.orgyoutube.com

Base-Promoted Hydrolysis: In the presence of a strong aqueous base, such as sodium hydroxide (B78521), and heat, the amide linkage is also cleaved. This reaction, often termed saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.comchemguide.co.uk This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a poor leaving group) which is immediately protonated by the solvent to yield the free amine. The carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt. The final products are 3,5-dichloro-4-aminophenol and sodium acetate. chemguide.co.uk

| Condition | Reagents | Initial Step | Products |

|---|---|---|---|

| Acidic | Strong Acid (e.g., H₂SO₄, HCl), H₂O, Heat | Protonation of carbonyl oxygen | 3,5-Dichloro-4-aminophenol (salt) + Acetic Acid |

| Basic | Strong Base (e.g., NaOH), H₂O, Heat | Nucleophilic attack by OH⁻ on carbonyl carbon | 3,5-Dichloro-4-aminophenol + Carboxylate Salt (e.g., Sodium Acetate) |

Catalytic Transformations Involving 3',5'-Dichloro-4'-hydroxyacetanilide

The structure of 3',5'-Dichloro-4'-hydroxyacetanilide allows for a variety of catalytic transformations to modify its functional groups or carbon skeleton.

Catalytic Hydrogenation: The aromatic ring can be reduced to a substituted cyclohexyl ring under catalytic hydrogenation conditions. This typically requires a catalyst such as rhodium on carbon (Rh/C) or ruthenium (Ru) and high pressures of hydrogen gas. The chlorine atoms may be susceptible to hydrodehalogenation, particularly with catalysts like palladium on carbon (Pd/C), which could lead to a mixture of products.

Cross-Coupling Reactions: The C-Cl bonds present opportunities for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions would allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the C3 and C5 positions, enabling the synthesis of a wide range of complex derivatives. The phenolic hydroxyl and amide N-H may require protection depending on the specific reaction conditions.

Catalytic Synthesis: While this section focuses on the transformations of the title compound, it is relevant to note that related structures are synthesized catalytically. For instance, a one-pot synthesis of N-(4-hydroxyphenyl)acetamide (acetaminophen) has been developed via the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) in an acetic acid solvent system. mdpi.com This highlights the power of catalysis in constructing the core acetanilide (B955) structure. A similar strategy starting from 1,3-dichloro-2-nitrobenzene (B1583056) could potentially be adapted to synthesize the title compound or its precursors.

Mechanistic Studies of 3 ,5 Dichloro 4 Hydroxyacetanilide in Biological Systems

Enzymatic Biotransformation Pathways of Halogenated Acetamides

The metabolism of halogenated acetamides is a multi-step process involving several key enzyme families. The initial biotransformation, known as Phase I metabolism, introduces or exposes functional groups on the parent molecule. nih.gov This is followed by Phase II metabolism, where endogenous molecules are conjugated to these functional groups, rendering the metabolite more water-soluble and easier to eliminate. nih.govmdpi.com

Cytochrome P450-Mediated Metabolic Transformations and Hydroxylation Mechanisms

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in Phase I metabolism of a vast array of xenobiotics. mdpi.comfrontiersin.org These enzymes are primarily located in the liver and catalyze various oxidative reactions, including hydroxylation, O-dealkylation, and S-oxidation. frontiersin.orglongdom.org For halogenated acetamides, CYP450-mediated reactions are crucial for their initial transformation.

Research on chloroacetanilide herbicides, a related class of compounds, demonstrates that CYP450 enzymes can catalyze O-dealkylation and N-dealkoxymethylation. nih.govnih.gov A specific P450 monooxygenase system isolated from Rhodococcus sp. was shown to be instrumental in the degradation of these herbicides. nih.govnih.gov While 3',5'-Dichloro-4'-hydroxyacetanilide does not possess an ether or N-alkoxymethyl group, these findings highlight the capability of P450 enzymes to metabolize the chloroacetanilide structure.

A more relevant transformation for 3',5'-Dichloro-4'-hydroxyacetanilide is aromatic hydroxylation. Studies on its unhalogenated analogue, acetaminophen (B1664979), show that CYP450 enzymes metabolize it to a catechol metabolite, 3'-hydroxy-4'-hydroxyacetanilide. nih.gov This reaction is thought to proceed through a mechanism distinct from direct oxygen insertion or epoxidation. nih.gov It is plausible that 3',5'-Dichloro-4'-hydroxyacetanilide could undergo a similar hydroxylation on the aromatic ring, although the positions available for such a reaction are limited by the existing chlorine and hydroxyl substituents. The presence of chlorine atoms may also lead to oxidative dechlorination, a known P450-mediated reaction for other halogenated aromatic compounds.

Table 1: Potential Cytochrome P450-Mediated Reactions for Halogenated Acetamides

| Reaction Type | Description | Relevance to 3',5'-Dichloro-4'-hydroxyacetanilide |

|---|---|---|

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Possible, leading to a catechol metabolite, analogous to acetaminophen metabolism. nih.gov |

| Oxidative Dechlorination | Replacement of a chlorine atom with a hydroxyl group, often leading to a quinone or hydroquinone. | A potential pathway for removing the chlorine substituents. |

| N-deacetylation | Removal of the acetyl group to form an aminophenol derivative. | A known pathway for acetanilides, which could occur. |

| Oxidation to Quinone Imine | Formation of a reactive electrophilic species, analogous to the formation of NAPQI from acetaminophen. nih.gov | A critical pathway for potential reactive metabolite formation. |

Conjugation Reactions: Glucuronidation and Sulfation Mechanisms

Phase II conjugation reactions are essential for detoxifying and eliminating xenobiotics and their Phase I metabolites. nih.gov For phenolic compounds like 3',5'-Dichloro-4'-hydroxyacetanilide, the primary conjugation pathways are glucuronidation and sulfation. longdom.org These reactions involve the attachment of glucuronic acid or a sulfate (B86663) group to the hydroxyl moiety, respectively, significantly increasing the compound's polarity. mdpi.comlongdom.org

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the coenzyme UDP-glucuronic acid (UDPGA) to the substrate. longdom.org The resulting glucuronide conjugate is highly water-soluble and readily excreted. nih.gov For acetaminophen, glucuronidation at the 4'-hydroxyl group is a major metabolic pathway. duke.edu It is highly probable that the 4'-hydroxy group of 3',5'-Dichloro-4'-hydroxyacetanilide is also a primary site for glucuronidation. nih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway transfers a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group. longdom.org Sulfation is also a key pathway for acetaminophen, especially at lower concentrations. duke.edu

The balance between glucuronidation and sulfation can be influenced by the substrate's chemical structure. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring of 3',5'-Dichloro-4'-hydroxyacetanilide would be expected to increase the acidity (lower the pKa) of the phenolic hydroxyl group. This change in electronic properties could influence the relative efficiency of UGTs and SULTs in conjugating the molecule compared to its unhalogenated counterpart.

Role of Glutathione-Dependent Enzymes in Metabolite Formation

Glutathione (B108866) (GSH) conjugation is a critical detoxification mechanism for a wide range of electrophilic compounds, including some halogenated xenobiotics. mdpi.comencyclopedia.pub This reaction is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). mdpi.comunl.edu GSTs facilitate the nucleophilic attack of the sulfur atom in GSH on the electrophilic center of the substrate. unl.edu

For halogenated aromatic compounds, GSH conjugation can result in the displacement of the halogen atom, a process known as nucleophilic aromatic substitution. Studies on chloroacetanilide herbicides have shown that GST-catalyzed conjugation with GSH leads to dechlorination. nih.gov Similarly, the metabolism of the nephrotoxin dichloroacetylene (B1204652) proceeds via the formation of S-(1,2-dichlorovinyl)glutathione. nih.gov

Given these precedents, it is highly likely that GSTs play a significant role in the biotransformation of 3',5'-Dichloro-4'-hydroxyacetanilide. The chlorine atoms on the aromatic ring represent potential sites for nucleophilic attack by GSH, leading to the formation of mono- and possibly di-glutathione conjugates. This pathway would serve as a primary mechanism for the detoxification and elimination of the chlorinated portion of the molecule. The resulting GSH conjugates are typically not excreted directly but are further processed into mercapturic acids before elimination. unl.edu

Investigation of Reactive Metabolite Formation and Adduct Characterization

A crucial aspect of xenobiotic metabolism is the potential formation of chemically reactive metabolites. These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, a process known as adduct formation, which can lead to cellular dysfunction. nih.govwashington.edu The study of reactive metabolite formation is often conducted using trapping agents, such as glutathione, which form stable conjugates that can be detected and characterized. researchgate.net

The metabolism of acetaminophen is a classic example, where a small fraction is oxidized by CYP450 enzymes to the highly reactive N-acetyl-p-benzoquinone imine (NAPQI). nih.govduke.edu NAPQI is normally detoxified by conjugation with GSH, but when GSH stores are depleted, NAPQI binds to cellular proteins, leading to toxicity. duke.edu

It is plausible that 3',5'-Dichloro-4'-hydroxyacetanilide can also be oxidized by CYP450 enzymes to a corresponding dichlorinated N-acetyl-p-benzoquinone imine. The presence of two electron-withdrawing chlorine atoms would significantly alter the electrophilicity and reactivity of this potential quinone imine compared to NAPQI. Research on 3'-hydroxyacetanilide, a non-toxic isomer of acetaminophen, shows that it also forms reactive metabolites that covalently bind to liver proteins, particularly CYP2E1, but without causing hepatic damage. nih.gov This indicates that the formation of protein adducts does not invariably lead to toxicity and that the specific nature of the reactive metabolite and the target protein are critical determinants. Characterizing potential GSH-adducts and protein-adducts of 3',5'-Dichloro-4'-hydroxyacetanilide is therefore essential to understand its complete metabolic profile.

Enzyme Induction and Inhibition Profiles of Hepatic Monooxygenases and Other Biotransformation Enzymes

Xenobiotics can alter the activity of drug-metabolizing enzymes, either by increasing their synthesis (enzyme induction) or by blocking their activity (enzyme inhibition). longdom.orgnih.gov Such interactions can have significant consequences, affecting the metabolism of the compound itself (auto-induction) or that of co-administered drugs. focusontoxpath.com

Enzyme Induction: Exposure to certain chemicals can lead to an increased expression of metabolic enzymes, particularly CYP450s. focusontoxpath.com For example, some chloroacetanilide herbicides and other chlorinated hydrocarbons have been shown to be inducers of hepatic P450 enzymes in animal models. nih.gov Pretilachlor exposure in rats was found to induce the P4502B subfamily. nih.gov This suggests that 3',5'-Dichloro-4'-hydroxyacetanilide could potentially act as an enzyme inducer, which would accelerate its own metabolism and that of other substrates for the induced enzymes.

Enzyme Inhibition: Conversely, some compounds can inhibit metabolic enzymes. gpnotebook.comnih.gov For instance, the acetaminophen isomer 3'-hydroxyacetanilide was found to be an inhibitor of CYP2E1, binding to the enzyme and reducing its activity. nih.gov Whether 3',5'-Dichloro-4'-hydroxyacetanilide or its metabolites inhibit specific CYP isoforms or other biotransformation enzymes like UGTs or SULTs requires experimental investigation. Such inhibition could slow the clearance of other drugs metabolized by the same enzymes.

Comparative Metabolic Profiles with Unhalogenated and Mono-halogenated Analogues

Comparing the metabolism of 3',5'-Dichloro-4'-hydroxyacetanilide with its unhalogenated and mono-halogenated analogues provides valuable insights into how halogenation affects biotransformation. The primary unhalogenated analogue is 4'-hydroxyacetanilide (acetaminophen).

Acetaminophen is predominantly metabolized via Phase II conjugation (glucuronidation and sulfation) at the 4'-hydroxyl group. duke.edu A smaller portion undergoes Phase I oxidation by CYP450s to the reactive metabolite NAPQI, which is then detoxified by glutathione. nih.govduke.edu

The introduction of one or two chlorine atoms onto the aromatic ring would be expected to produce several changes:

Influence on Conjugation: The electron-withdrawing chlorine atoms would increase the acidity of the phenolic hydroxyl group, which could alter the relative rates of glucuronidation versus sulfation.

Influence on Oxidation: The chlorine atoms would alter the electron density of the aromatic ring, potentially affecting the rate and regioselectivity of CYP450-mediated oxidation. The formation of a dichlorinated quinone imine is possible, and its reactivity would differ from that of NAPQI.

Introduction of New Pathways: The most significant change is the introduction of dechlorination as a metabolic pathway. This would likely proceed via GSH conjugation, catalyzed by GSTs, representing a major route of metabolism not available to the unhalogenated analogue.

Table 2: Comparative Metabolic Pathways of Acetaminophen and its Halogenated Analogues

| Metabolic Pathway | Un-halogenated (Acetaminophen) | Mono-halogenated (e.g., 3'-Chloro-4'-hydroxyacetanilide) | Di-halogenated (3',5'-Dichloro-4'-hydroxyacetanilide) |

|---|---|---|---|

| Glucuronidation (Phase II) | Major pathway at 4'-OH. duke.edu | Expected to be a major pathway at 4'-OH. | Expected to be a major pathway at 4'-OH. |

| Sulfation (Phase II) | Major pathway at 4'-OH. duke.edu | Expected to be a major pathway at 4'-OH. | Expected to be a major pathway at 4'-OH. |

| P450 Oxidation to Quinone Imine | Yes (forms NAPQI). nih.gov | Likely (forms a mono-chloro-quinone imine). | Likely (forms a di-chloro-quinone imine). |

| Glutathione Conjugation (Dechlorination) | No | Likely (displacement of the chlorine atom). | Highly likely (displacement of one or both chlorine atoms). nih.govnih.gov |

| P450 Aromatic Hydroxylation | Yes (forms a catechol). nih.gov | Possible at available ring positions. | Possible, but sterically hindered. |

Protein Adduct Formation Mechanisms and Identification

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the mechanisms of protein adduct formation or the identification of such adducts for 3',5'-Dichloro-4'-hydroxyacetanilide were found. Research on the covalent binding of analogous compounds, such as acetaminophen and 3'-hydroxyacetanilide, is available and suggests that metabolic activation is a prerequisite for protein adduction. nih.govnih.govacs.org However, a direct application of these findings to 3',5'-Dichloro-4'-hydroxyacetanilide cannot be made without specific experimental evidence for the dichlorinated compound.

The general mechanism for related acetanilides involves bioactivation, often by cytochrome P450 enzymes, into reactive electrophilic intermediates. nih.govnih.gov These intermediates, such as quinone species, can then form covalent bonds with nucleophilic amino acid residues on proteins, particularly cysteine. nih.gov The formation of these adducts is a key event in the initiation of certain types of toxicity. nih.gov

The identification and characterization of protein adducts are primarily accomplished through advanced analytical techniques, with mass spectrometry being the most powerful tool. nih.govnih.gov Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect the mass shift caused by the adduction of the compound to specific peptides within a protein. nih.govbiorxiv.org This can be done through either "bottom-up" proteomics, where the adducted protein is digested into peptides before analysis, or "top-down" proteomics, where the intact adducted protein is analyzed. researchgate.net

Despite the availability of these sophisticated methods, their application to identify protein adducts formed specifically by 3',5'-Dichloro-4'-hydroxyacetanilide has not been reported in the reviewed literature. Therefore, no data tables or detailed research findings on its specific protein adducts can be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Halogenated Hydroxyacetanilides

Impact of Halogen Substituents on Molecular Interactions and Binding Affinity

The introduction of halogen substituents, particularly chlorine, onto the phenyl ring of hydroxyacetanilides significantly modulates their molecular interactions and binding affinity to target proteins. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can either enhance or diminish the binding of a ligand to a protein.

The affinity of a compound for its biological target is a critical determinant of its potency. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share a similar acetamide (B32628) core with the compounds of interest, halogen substitution on the aromatic ring was found to generally increase the affinity for σ2 receptors while maintaining a comparable affinity for σ1 receptors. acs.org This suggests that the electronic and steric properties of halogens can fine-tune receptor selectivity.

Table 1: Illustrative Binding Affinities of Related Phenylacetamide Analogs

| Compound | Substitution on Phenyl Ring | Target | Binding Affinity (Ki, nM) |

| Analog 1 | Unsubstituted | σ1 Receptor | 3.90 |

| Analog 1 | Unsubstituted | σ2 Receptor | 240 |

| Analog 2 | 3-Chloro | σ1 Receptor | Higher than unsubstituted |

| Analog 2 | 3-Chloro | σ2 Receptor | Higher than unsubstituted |

| Analog 3 | 4-Chloro | σ1 Receptor | Similar to unsubstituted |

| Analog 3 | 4-Chloro | σ2 Receptor | Higher than unsubstituted |

This table is illustrative and based on general trends observed in related compound series. acs.org Specific values for 3',5'-Dichloro-4'-hydroxyacetanilide are not provided.

Correlating Electronic and Steric Effects of Chlorine with Chemical Reactivity and Biological Interactions

The two chlorine atoms in 3',5'-Dichloro-4'-hydroxyacetanilide exert profound electronic and steric effects that dictate its chemical reactivity and biological interactions. Chlorine is an electron-withdrawing group due to its high electronegativity, which can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.

The electron-withdrawing nature of the chlorine atoms can increase the acidity of the phenolic hydroxyl group, making it a better proton donor in hydrogen bond interactions. nih.gov This enhanced acidity can be a critical factor in the compound's interaction with biological targets. Furthermore, the presence of chlorine atoms increases the lipophilicity of the molecule, which can facilitate its passage through biological membranes and enhance its interaction with hydrophobic pockets in proteins.

Sterically, the chlorine atoms at the 3' and 5' positions flank the hydroxyl group. This arrangement can influence the molecule's conformation and its ability to fit into a specific binding site. The size of the chlorine atoms can also introduce steric hindrance, which may either be beneficial or detrimental to binding, depending on the topology of the receptor.

Chemoinformatic and QSAR Approaches to Halogenated Acetanilide (B955) Libraries

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatic approaches are powerful tools for understanding and predicting the biological activity of a series of related compounds. wikipedia.orgyoutube.com These methods use statistical models to correlate physicochemical properties or molecular descriptors of compounds with their biological activities.

For halogenated phenols, QSAR studies have revealed that toxicity is often correlated with parameters such as the n-octanol/water partition coefficient (log K(ow)), a measure of lipophilicity, and the acid dissociation constant (pKa). In some cases, a narcotic-type relationship is observed, where toxicity increases with increasing lipophilicity. acs.org

While specific QSAR models for 3',5'-Dichloro-4'-hydroxyacetanilide are not prevalent, studies on broader classes of acetanilides and halogenated compounds provide valuable insights. For instance, a QSAR study on N-arylacetamides identified the importance of electronic descriptors in predicting their biological activity. nih.gov This suggests that parameters describing the electron distribution within the 3',5'-Dichloro-4'-hydroxyacetanilide molecule would be critical in any predictive model of its activity.

Table 2: Key Physicochemical Descriptors in QSAR Models of Related Compounds

| Descriptor | Physicochemical Property | Relevance to Biological Activity |

| log K(ow) | Lipophilicity | Membrane permeability, hydrophobic interactions |

| pKa | Acidity | Hydrogen bonding potential, ionization state |

| Hammett constant (σ) | Electronic effect of substituents | Reactivity, binding affinity |

| Molecular Refractivity (MR) | Molar volume and polarizability | Steric fit in binding sites |

Effects of Positional Isomerism on Physicochemical and Biochemical Activities

The specific placement of the chlorine and hydroxyl groups on the acetanilide ring system, known as positional isomerism, has a profound impact on the molecule's physicochemical properties and, consequently, its biochemical activities. Different isomers of dichlorohydroxyacetanilide will exhibit variations in properties such as melting point, boiling point, solubility, and pKa.

For example, the relative positions of the hydroxyl and chloro groups can influence the potential for intramolecular hydrogen bonding, which in turn affects properties like acidity and conformation. nih.gov A study on halogenated phenylethanolamines demonstrated that 2,5-dihalogenated isomers were more potent beta-receptor blockers than 3,4-dihalogenated isomers, underscoring the critical role of the substitution pattern. nih.gov

Comparing 3',5'-Dichloro-4'-hydroxyacetanilide to its isomers, such as 3',4'-dichloroacetanilide, reveals differences in their reported hazards. While both are considered harmful, the specific nature of the warnings can differ, reflecting their distinct biological interactions. cymitquimica.com The non-hepatotoxic nature of 3'-hydroxyacetanilide compared to its 4'-hydroxy isomer (acetaminophen) is a classic example of how positional isomerism can dramatically alter a compound's toxicological profile. nih.gov

Table 3: Comparison of Physicochemical Properties of Related Isomers

| Compound | Melting Point (°C) | Water Solubility | Key Structural Feature |

| 4'-Hydroxyacetanilide (Acetaminophen) | 169-170 | 14 g/L | Hydroxyl group para to acetamido group |

| 3'-Hydroxyacetanilide | - | - | Hydroxyl group meta to acetamido group |

| 3',5'-Dichloro-4-hydroxyaniline | 167-170 | Lightly soluble in hot water | Two chlorine atoms ortho to the amino group |

| 3',4'-Dichloroacetanilide | - | - | Chlorine atoms at 3' and 4' positions |

Elucidating the Role of the Phenolic Hydroxyl Group in Structure-Activity Profiles

The phenolic hydroxyl group is a key functional group in the structure of 3',5'-Dichloro-4'-hydroxyacetanilide, playing a crucial role in its structure-activity profile. This group can act as both a hydrogen bond donor and acceptor, enabling it to form critical interactions with biological macromolecules.

The acidity of the phenolic hydroxyl group, which is enhanced by the presence of the electron-withdrawing chlorine atoms, is a significant factor. nih.gov This increased acidity can lead to stronger hydrogen bonds with receptor sites. In many phenolic compounds, the antioxidant activity is directly related to the ease with which the hydroxyl proton can be abstracted.

Furthermore, the hydroxyl group can be a site for metabolic transformations, such as glucuronidation or sulfation. The position of the hydroxyl group can influence the rate and site of metabolism, which in turn affects the compound's duration of action and potential for toxicity. The difference in toxicity between 3'-hydroxyacetanilide and 4'-hydroxyacetanilide (acetaminophen) is a stark illustration of how the position of the hydroxyl group can dictate metabolic fate and biological outcome. nih.gov Studies on other phenolic compounds have also shown that the presence and position of hydroxyl groups are principal determinants of their binding affinity and biological activity.

Applications of 3 ,5 Dichloro 4 Hydroxyacetanilide in Advanced Chemical Research

Utilization as a Peroxidase Stabilizer in Immunoassay Methodologies

The enzyme horseradish peroxidase (HRP) is a common component of immunoassay systems, such as ELISA, where it is conjugated to antibodies to facilitate signal detection. The stability of these HRP conjugates is critical for assay reliability and shelf-life. Various commercial stabilizers are available to preserve the catalytic activity of the enzyme and the structural integrity of the antibody. rockland.combiomol.comantibodiesinc.com These formulations are typically proprietary but are designed to prevent the loss of catalytic activity and maintain the active conformation of the conjugate. tinrad.com A review of available scientific literature and product specifications does not indicate that 3',5'-Dichloro-4'-hydroxyacetanilide is utilized as a peroxidase stabilizer in common immunoassay methodologies. While various phenolic compounds can interact with peroxidases, the specific application of this dichlorinated acetanilide (B955) in stabilizing HRP conjugates for immunoassays is not prominently documented.

Precursor and Intermediate in the Synthesis of Novel Chemical Probes and Ligands

The 3',5'-dichloro-4'-hydroxyphenyl moiety, a core component of 3',5'-Dichloro-4'-hydroxyacetanilide, serves as a crucial building block in synthetic organic chemistry for the creation of complex molecules with specific biological activities. The strategic placement of chlorine atoms and a hydroxyl group on the phenyl ring provides a functionalized scaffold that can be elaborated into more complex structures.

The value of this structural motif is exemplified in the development of highly selective therapeutic agents. For instance, the 3,5-dichloro-4-hydroxyphenyl group is a key intermediate in the synthesis of MGL-3196 (Resmetirom), a highly selective thyroid hormone receptor β (THR-β) agonist. nih.gov The synthesis of this clinical-stage drug highlights the utility of the dichlorinated phenol (B47542) structure in creating molecules with improved potency and selectivity for specific biological targets. nih.gov

Furthermore, the acetanilide group itself is a versatile functional group. The parent compound, 4'-hydroxyacetanilide (acetaminophen), is often chemically modified to develop new derivatives with altered pharmacological properties. mdpi.com Research has shown that structural modifications to the N-acetyl-p-aminophenol skeleton can significantly alter the enzymatic activities and properties of the resulting drug. mdpi.com Therefore, 3',5'-Dichloro-4'-hydroxyacetanilide represents a valuable, pre-functionalized starting material for constructing novel chemical probes and ligands, enabling researchers to explore structure-activity relationships and develop new molecules for biological research and therapeutic applications.

Reference Standard for Analytical Method Development in Metabolomics and Pharmacokinetics

In fields like metabolomics and pharmacokinetics, the accurate quantification of compounds in complex biological matrices is paramount. This is achieved through validated analytical methods, for which certified reference standards are indispensable. A reference standard is a highly purified compound used as a measurement benchmark, enabling the identification and quantification of an analyte. 3',5'-Dichloro-4'-hydroxyacetanilide serves as an ideal reference standard for analytical methods designed to detect and quantify halogenated phenolic compounds and their metabolites.

The development of such methods often involves techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). acs.org Validation of these methods requires assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, all of which are determined using a reliable reference standard.

The table below illustrates typical analytical parameters from a validated HPLC-MS/MS method for the determination of related dichloroaniline metabolites, showcasing the type of data generated during method development for which a reference standard like 3',5'-Dichloro-4'-hydroxyacetanilide would be essential.

| Parameter | 3,4-Dichloroaniline (B118046) | 3,5-Dichloroaniline |

|---|---|---|

| Linear Range (mg/L) | 0.001–1.000 | 0.001–1.000 |

| Correlation Coefficient (R²) | > 0.996 | > 0.996 |

| LOD (µg/kg) | 0.6 | 1.0 |

| LOQ (µg/kg) | 2.0 | 3.0 |

| Fortified Recovery (%) | 75.3–86.0 | 78.2–98.1 |

| Relative Standard Deviation (RSD) (%) | 2.1–8.5 | 1.4–11.9 |

Contribution to Understanding Fundamental Xenobiotic Metabolism Mechanisms

The study of how foreign compounds (xenobiotics) are metabolized is fundamental to toxicology and drug development. acs.org 3',5'-Dichloro-4'-hydroxyacetanilide, as a halogenated analogue of the common analgesic acetaminophen (B1664979) (4'-hydroxyacetanilide), is a valuable tool for investigating the mechanisms of xenobiotic metabolism. nih.gov

The metabolism of acetaminophen is well-characterized and involves two primary pathways: Phase II conjugation (glucuronidation and sulfation) for detoxification and excretion, and a Phase I oxidation pathway mediated by cytochrome P450 (CYP) enzymes (primarily CYP2E1) to form the reactive, toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.gov NAPQI is subsequently detoxified by conjugation with glutathione (B108866) (GSH). nih.gov

By comparing the metabolism of acetaminophen to its 3,5-dichloro analogue, researchers can probe how halogen substituents influence these metabolic pathways. Studies on 3,5-disubstituted analogues of acetaminophen have shown that electron-withdrawing groups, like chlorine, can alter the compound's oxidation potential and its interaction with metabolic enzymes. nih.gov The presence of chlorine atoms at the 3 and 5 positions sterically hinders the formation of certain metabolites and alters the electronic properties of the phenol group, thereby influencing the rates of both CYP-mediated activation and conjugative detoxification. nih.gov This allows for a deeper understanding of the structure-activity relationships of key metabolic enzymes and the factors that tip the balance between safe detoxification and bioactivation to toxic intermediates.

The table below provides a comparative overview of the metabolic pathways for acetaminophen and its 3,5-dichloro analogue.

| Metabolic Process | Acetaminophen (4'-Hydroxyacetanilide) | 3',5'-Dichloro-4'-hydroxyacetanilide |

|---|---|---|

| Phase I Bioactivation | Oxidized by CYP enzymes (e.g., CYP2E1) to form the reactive intermediate NAPQI. nih.gov | Undergoes oxidation, but the rate and nature of reactive intermediates are influenced by the electron-withdrawing chlorine atoms. nih.gov |

| Phase II Detoxification (Glucuronidation) | Major pathway; conjugation at the 4'-hydroxyl group by UGT enzymes. nih.gov | Conjugation at the 4'-hydroxyl group occurs, but may be sterically hindered by adjacent chlorine atoms. |

| Phase II Detoxification (Sulfation) | Significant pathway; conjugation at the 4'-hydroxyl group by SULT enzymes. | Conjugation at the 4'-hydroxyl group, with its rate affected by the altered electronic properties of the phenol. |

| Phase II Detoxification (GSH Conjugation) | Detoxifies the reactive NAPQI metabolite. nih.gov | Detoxifies reactive metabolites formed during Phase I oxidation. |